molecular formula C16H11Cl2NO3 B8424086 2-(2,6-Dichloro-4-methoxy-benzyl)-isoindole-1,3-dione

2-(2,6-Dichloro-4-methoxy-benzyl)-isoindole-1,3-dione

Cat. No. B8424086
M. Wt: 336.2 g/mol
InChI Key: WSDATPKETWNRND-UHFFFAOYSA-N
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Patent
US07994176B2

Procedure details

Stir a mixture of potassium phthalimide (1.85 g, 10 mmol), 2-bromomethyl-1,3-dichloro-5-methoxy-benzene (2.68 g, 10 mmol) and DMF (20 mL) at 50° C. for 12 hours. Cool the reaction and dilute with ethyl acetate (60 mL) and wash with water three times and brine one time. After drying the organic layer over sodium sulfate, filter and concentrate under vacuum. Purify the residue by silica gel chromatography with 1:3 ethyl acetate/hexane to afford 2.74 g (82%) of the title compound. MS (m/z): 336 (M+H)+.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].Br[CH2:14][C:15]1[C:20]([Cl:21])=[CH:19][C:18]([O:22][CH3:23])=[CH:17][C:16]=1[Cl:24].CN(C=O)C>C(OCC)(=O)C>[Cl:21][C:20]1[CH:19]=[C:18]([O:22][CH3:23])[CH:17]=[C:16]([Cl:24])[C:15]=1[CH2:14][N:5]1[C:1](=[O:11])[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]1=[O:6] |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
2.68 g
Type
reactant
Smiles
BrCC1=C(C=C(C=C1Cl)OC)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
wash with water three times and brine one time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic layer over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel chromatography with 1:3 ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2C(C3=CC=CC=C3C2=O)=O)C(=CC(=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.74 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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